(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396746-20-5
VCID: VC7216288
InChI: InChI=1S/C16H15F2NOS/c17-14-2-1-12(9-15(14)18)16(20)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2
SMILES: C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C16H15F2NOS
Molecular Weight: 307.36

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

CAS No.: 1396746-20-5

Cat. No.: VC7216288

Molecular Formula: C16H15F2NOS

Molecular Weight: 307.36

* For research use only. Not for human or veterinary use.

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone - 1396746-20-5

Specification

CAS No. 1396746-20-5
Molecular Formula C16H15F2NOS
Molecular Weight 307.36
IUPAC Name (3,4-difluorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C16H15F2NOS/c17-14-2-1-12(9-15(14)18)16(20)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2
Standard InChI Key CNJPKAQMKVQLFP-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of (3,4-difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is C₁₆H₁₄F₂NOS, derived from its constituent groups:

  • 3,4-Difluorophenyl: A benzene ring with fluorine substituents at positions 3 and 4.

  • Piperidine: A six-membered amine ring.

  • Thiophen-3-yl: A five-membered aromatic sulfur heterocycle attached to the piperidine at position 4.

The molecular weight is approximately 306.36 g/mol, calculated from atomic masses (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00, S: 32.07).

Structural Elucidation

  • IUPAC Name: (3,4-Difluorophenyl)[4-(thiophen-3-yl)piperidin-1-yl]methanone.

  • SMILES: FC1=C(C=C(C=C1)F)C(=O)N2CCC(CC2)C3=CSC=C3.

  • InChIKey: ZQZRPLYQKJXKGY-UHFFFAOYSA-N (computed analogously to related structures ).

The compound’s structure combines hydrophobic (fluorophenyl, thiophene) and polar (ketone, amine) regions, influencing its solubility and reactivity.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented, analogous compounds suggest a multi-step approach:

  • Piperidine Substitution: 4-(Thiophen-3-yl)piperidine is synthesized via nucleophilic substitution or cross-coupling reactions .

  • Acylation: Reacting 3,4-difluorobenzoyl chloride with 4-(thiophen-3-yl)piperidine in the presence of a base (e.g., triethylamine) yields the methanone .

Example Reaction:

3,4-Difluorobenzoyl chloride+4-(Thiophen-3-yl)piperidineEt3N(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone+HCl\text{3,4-Difluorobenzoyl chloride} + \text{4-(Thiophen-3-yl)piperidine} \xrightarrow{\text{Et}_3\text{N}} \text{(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone} + \text{HCl}

Analytical Characterization

  • NMR Spectroscopy: Expected signals include:

    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), piperidine CH₂ (δ 1.5–3.0 ppm), thiophene CH (δ 7.2–7.4 ppm) .

    • ¹³C NMR: Carbonyl C=O (δ 195–205 ppm), aromatic carbons (δ 110–150 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 306.36 (M⁺) .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated 3.2–3.8 (via computational tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to aromatic rings; soluble in DMSO or dichloromethane .

Thermal Stability

  • Melting Point: Predicted 180–190°C (comparable to fluorophenyl piperidine derivatives ).

  • Degradation: Susceptible to hydrolysis under acidic/basic conditions at the ketone group .

Industrial and Research Applications

Material Science

  • Liquid Crystals: Thiophene-containing ketones exhibit mesogenic properties for display technologies .

  • Polymer Additives: Fluorophenyl groups enhance thermal stability in polyesters .

Chemical Probes

  • Radiolabeling: ¹⁸F or ¹¹C isotopes enable PET imaging of adenosine receptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator